

Synonyms and alternative names for 4,4-Dimethoxybutanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4,4-Dimethoxybutanenitrile**

Cat. No.: **B076483**

[Get Quote](#)

An In-depth Technical Guide to **4,4-Dimethoxybutanenitrile** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **4,4-Dimethoxybutanenitrile**, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis. This document covers nomenclature, physicochemical properties, and relevant experimental methodologies, presenting data in a structured and accessible format.

Nomenclature: Synonyms and Identifiers

4,4-Dimethoxybutanenitrile is known by several alternative names and is cataloged under various chemical identifiers. Accurate identification is crucial for sourcing and regulatory compliance.

Identifier Type	Value
IUPAC Name	4,4-dimethoxybutanenitrile [1]
CAS Number	14618-78-1 [1]
Molecular Formula	C6H11NO2 [1]
Molecular Weight	129.16 g/mol [1]
InChI	InChI=1S/C6H11NO2/c1-8-6(9-2)4-3-5-7/h6H,3-4H2,1-2H3 [1]
InChIKey	XJHNCGVHPLDMRK-UHFFFAOYSA-N [1]
SMILES	COC(CCC#N)OC [1]
EC Number	238-658-8 [1]
PubChem CID	84558 [1]

A comprehensive list of common synonyms is provided below to facilitate literature searches and material procurement.

Synonyms
4,4-Dimethoxybutyronitrile [1]
Butanenitrile, 4,4-dimethoxy- [1]
Cyanopropionaldehyde dimethyl acetal [1]
3-Cyanopropionaldehyde dimethyl acetal [1]
β -Cyanopropionaldehyde dimethylacetal [1]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of **4,4-Dimethoxybutanenitrile**. These data are essential for designing experimental conditions, including reaction setups and purification procedures.

Property	Value
Physical Form	Liquid
Appearance	Colorless to light yellow or light orange clear liquid
Density	0.992 g/mL at 25°C (lit.)
Boiling Point	90-91°C at 14 mmHg (lit.)
Refractive Index	n _{20/D} 1.419 (lit.)
Flash Point	193°F
Water Solubility	Soluble
Vapor Pressure	0.309 mmHg at 25°C

Role in Chemical Synthesis

4,4-Dimethoxybutanenitrile is a valuable intermediate in organic synthesis. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the acetal group serves as a protected aldehyde. This dual functionality makes it a useful building block for more complex molecules. For instance, related structures like 4,4-dimethoxybutyl chloride are important for synthesizing 1,5- or 1,6-dicarbonyl compounds, which are precursors to five- and six-membered ring systems.

Experimental Protocols

Detailed experimental protocols are fundamental for reproducibility. Below is a representative methodology for the analysis of nitrile-containing compounds using Gas Chromatography-Mass Spectrometry (GC-MS), a standard technique for the identification and quantification of volatile and semi-volatile compounds.^[2]

Protocol: GC-MS Analysis of **4,4-Dimethoxybutanenitrile**

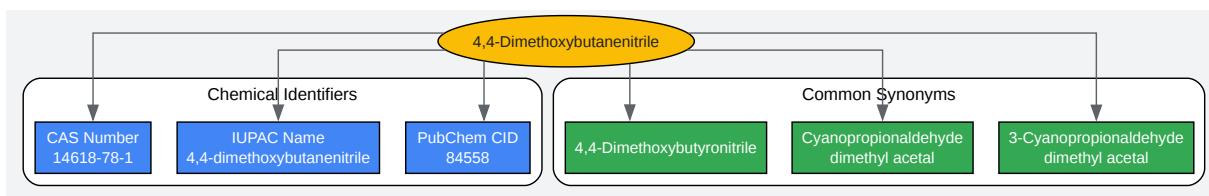
Objective: To identify and quantify **4,4-Dimethoxybutanenitrile** in a sample matrix.

Materials:

- Sample containing **4,4-Dimethoxybutanenitrile**
- High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
- Internal Standard (IS) solution (e.g., a deuterated analog or a compound with similar properties not present in the sample)
- GC vials with caps
- Microsyringe

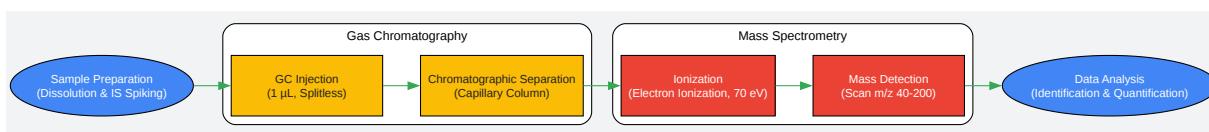
Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
- Capillary column suitable for polar compounds (e.g., DB-WAX or similar)
- Helium (carrier gas)


Procedure:

- Sample Preparation:
 - Accurately weigh or measure the sample into a volumetric flask.
 - Dissolve and dilute the sample with the chosen solvent to a final concentration within the instrument's linear range.
 - Spike the solution with a known concentration of the internal standard.
 - Vortex the solution to ensure homogeneity.
 - Transfer an aliquot of the final solution into a GC vial for analysis.
- Instrumental Conditions (Example):
 - Injector Temperature: 250°C
 - Injection Mode: Splitless (1 μ L injection volume)

- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes
 - Ramp: 10°C/min to 220°C
 - Final hold: Hold at 220°C for 5 minutes
- MS Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 40-200
- Data Analysis:
 - Identify the peak corresponding to **4,4-Dimethoxybutanenitrile** by its retention time and mass spectrum. Key fragments for this molecule would be expected from the loss of methoxy groups and cleavage of the carbon chain.
 - Quantify the analyte by comparing the peak area of the analyte to that of the internal standard, using a pre-established calibration curve.


Visualizations

Diagrams are provided below to illustrate logical relationships and experimental workflows relevant to **4,4-Dimethoxybutanenitrile**.

[Click to download full resolution via product page](#)

Caption: Classification of identifiers and synonyms for **4,4-Dimethoxybutanenitrile**.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for GC-MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4-Dimethoxybutyronitrile | C₆H₁₁NO₂ | CID 84558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Synonyms and alternative names for 4,4-Dimethoxybutanenitrile]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b076483#synonyms-and-alternative-names-for-4-4-dimethoxybutanenitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com